Regioisomeric Methyl Positioning: 7-Methyl vs. 4-Methyl Substitution
The position of the methyl substituent on the benzisothiazolone aromatic ring determines steric accessibility to the N-acetic acid side chain and electronic distribution across the heterocyclic core. 2-(7-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid bears the methyl group at the 7-position, distal to the N1-acetic acid side chain, whereas the 4-methyl regioisomer (CAS 2092830-05-0) places the methyl group adjacent to the N1 position, creating greater steric hindrance around the acetic acid moiety . The 7-methyl derivative has a predicted LogP of 1.46 and TPSA of 59.3 Ų ; the 4-methyl regioisomer is expected to exhibit similar LogP but different conformational preferences due to peri-interactions between the 4-methyl and the N-acetic acid group . This regioisomeric distinction is critical when the N-acetic acid moiety participates in target binding—the 4-methyl regioisomer may experience restricted conformational freedom that can reduce binding affinity compared to the 7-methyl analog [1].
| Evidence Dimension | Predicted LogP and steric environment at N1 position |
|---|---|
| Target Compound Data | LogP = 1.46, TPSA = 59.3 Ų; methyl at C7 (distal to N1) |
| Comparator Or Baseline | 2-(4-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid (CAS 2092830-05-0); methyl at C4 (adjacent to N1, no published LogP) |
| Quantified Difference | Identical molecular formula and MW (223.25); LogP expected to be similar; primary difference is steric accessibility at N1-acetic acid moiety |
| Conditions | Predicted/calculated physicochemical properties from vendor datasheets; no direct comparative biological assay available |
Why This Matters
For applications involving N-alkylation, amide coupling, or target binding at the acetic acid moiety, the 7-methyl regioisomer offers reduced steric hindrance compared to the 4-methyl analog, potentially enabling higher synthetic yields and/or greater target engagement.
- [1] Davis, M. Recent Advances in the Chemistry of Benzisothiazoles and Other Polycyclic Isothiazoles. Advances in Heterocyclic Chemistry, 1985, 38, 105–133. (Class-level discussion of regioisomeric effects in benzisothiazole reactivity.) View Source
